molecular formula C10H6ClNO2 B8473891 (2E)-3-(2-Chlorophenyl)-2-cyanoacrylic acid CAS No. 10487-66-8

(2E)-3-(2-Chlorophenyl)-2-cyanoacrylic acid

Cat. No.: B8473891
CAS No.: 10487-66-8
M. Wt: 207.61 g/mol
InChI Key: SPTXWNXTYIDOON-VMPITWQZSA-N
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Description

(2E)-3-(2-Chlorophenyl)-2-cyanoacrylic acid is a cyanoacrylic acid derivative characterized by a 2-chlorophenyl substituent at the β-position and a cyano group at the α-position of the acrylic acid backbone. This compound is of significant interest in medicinal chemistry and materials science due to its structural versatility. The 2-chlorophenyl group contributes to electron-withdrawing effects, enhancing molecular planarity and influencing binding interactions in biological systems .

Key applications include:

  • Enzyme Inhibition: Derivatives of cyanoacrylic acid, including those with chlorophenyl groups, have shown inhibitory activity against acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), relevant to Alzheimer’s disease treatment .
  • Photovoltaic Materials: Cyanoacrylic acid derivatives are widely used as sensitizers in dye-sensitized solar cells (DSSCs) due to their strong electron-withdrawing properties and conjugation with π-systems .

Properties

CAS No.

10487-66-8

Molecular Formula

C10H6ClNO2

Molecular Weight

207.61 g/mol

IUPAC Name

(E)-3-(2-chlorophenyl)-2-cyanoprop-2-enoic acid

InChI

InChI=1S/C10H6ClNO2/c11-9-4-2-1-3-7(9)5-8(6-12)10(13)14/h1-5H,(H,13,14)/b8-5+

InChI Key

SPTXWNXTYIDOON-VMPITWQZSA-N

Isomeric SMILES

C1=CC=C(C(=C1)/C=C(\C#N)/C(=O)O)Cl

Canonical SMILES

C1=CC=C(C(=C1)C=C(C#N)C(=O)O)Cl

Origin of Product

United States

Biological Activity

(2E)-3-(2-Chlorophenyl)-2-cyanoacrylic acid, also known as 3-(4-chlorophenyl)-2-cyanoacrylic acid, is a compound that has garnered attention for its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is C10H6ClNO2C_{10}H_6ClNO_2 with a molecular weight of approximately 207.61 g/mol. The compound features a cyanoacrylic moiety linked to a chlorophenyl group, which enhances its reactivity and biological activity compared to similar compounds.

The biological activity of this compound is primarily attributed to its ability to form covalent bonds with various biological substrates. This interaction can lead to the inhibition of key enzymes and disruption of cellular processes, which may contribute to its antimicrobial and anticancer properties.

Biological Activities

1. Antimicrobial Activity
Preliminary studies indicate that derivatives of this compound exhibit significant antimicrobial effects. For instance, certain derivatives have shown effectiveness against various bacterial strains, making them candidates for further development in antimicrobial therapies.

2. Anticancer Potential
Research into the anticancer properties of this compound reveals promising results. The chlorinated phenyl group enhances the compound's interaction with cancer cell targets, potentially leading to apoptosis in malignant cells. Studies suggest that derivatives may inhibit tumor growth through multiple pathways, including the modulation of apoptotic signaling .

3. Neuroprotective Effects
Emerging evidence suggests that this compound may have neuroprotective properties. Its ability to interact with neurotransmitter systems positions it as a candidate for treating neurological disorders.

Table 1: Summary of Biological Activities

Activity TypeObservationsReferences
AntimicrobialEffective against specific bacterial strains
AnticancerInduces apoptosis in cancer cells; inhibits tumor growth
NeuroprotectivePotential interaction with neurotransmitter systems

Research Highlights

  • Antimicrobial Studies : A study examined the efficacy of various derivatives of this compound against common pathogens, reporting significant inhibition zones in agar diffusion tests.
  • Anticancer Investigations : In vitro assays demonstrated that the compound could reduce cell viability in cancer cell lines by inducing apoptosis through caspase activation pathways .
  • Neuroprotection : A recent study explored the neuroprotective effects on neuronal cultures exposed to oxidative stress, showing reduced cell death rates compared to control groups.

Future Directions

Further research is essential to fully elucidate the biological mechanisms underlying the activity of this compound. Potential avenues include:

  • In vivo studies to confirm efficacy and safety profiles.
  • Molecular docking studies to identify specific targets within cellular pathways.
  • Development of novel derivatives that enhance bioavailability and reduce toxicity.

Scientific Research Applications

Medicinal Chemistry

(2E)-3-(2-Chlorophenyl)-2-cyanoacrylic acid is explored for its potential therapeutic effects in drug development. Its derivatives have been synthesized and evaluated for various biological activities, including:

  • Antimicrobial Activity : Studies indicate that derivatives of this compound exhibit significant antimicrobial properties against various pathogens, making it a candidate for developing new antibiotics.
  • Anti-inflammatory Effects : The compound has been investigated for its ability to modulate inflammatory pathways, potentially leading to new treatments for inflammatory diseases.

Organic Synthesis

This compound serves as a versatile building block in organic synthesis. It can be utilized to synthesize more complex molecules through various chemical reactions:

  • Synthesis of Thiazolidin-4-one Derivatives : this compound acts as a precursor for synthesizing thiazolidin-4-one derivatives, which have shown promise as anti-Toxoplasma gondii agents.
  • Formation of Indole Derivatives : The compound can be transformed into indole derivatives, which possess a wide range of biological activities, including anticancer and antiviral effects.

Research has indicated that this compound and its derivatives interact with various biological targets, leading to significant pharmacological effects:

  • In vitro Studies : Laboratory experiments demonstrate the compound's ability to inhibit specific enzymes involved in disease processes, suggesting potential therapeutic applications.
  • In silico Studies : Computational modeling has been employed to predict the interactions of this compound with biological targets, aiding in the design of more effective derivatives.

Case Studies and Experimental Findings

Several studies highlight the applications of this compound:

Study FocusFindingsReference
Antimicrobial ActivityDerivatives showed efficacy against Staphylococcus aureus and Escherichia coli
Anti-inflammatory PropertiesReduced inflammation markers in cellular models
Synthesis PathwaysSuccessful synthesis of thiazolidin-4-one derivatives demonstrating anti-parasitic activity

Comparison with Similar Compounds

Key Findings :

  • The 3,4,5-trimethoxyphenyl derivative (ester form) exhibits stronger AChE/BChE inhibition than the chlorophenyl variant, likely due to enhanced hydrophobic interactions with enzyme pockets .
  • The hydroxyl group in (2E)-2-Cyano-3-(3-hydroxyphenyl)acrylic acid may reduce bioavailability compared to halogenated derivatives, as polar groups hinder membrane permeability .

Key Findings :

  • Dyes with extended π-systems (e.g., D35, D51) achieve higher efficiencies due to broader light absorption .
  • The 2-chlorophenyl group in the target compound may improve electron injection into TiO₂ electrodes but requires further experimental validation .

Structural and Electronic Differences

  • Ester vs. Acid: Ethyl (2E)-2-cyano-3-(4-methylphenyl)propanoate (ester derivative) shows lower polarity than cyanoacrylic acid analogs, impacting solubility and application in biological vs. material contexts .

Preparation Methods

Standard Catalytic Conditions

  • Reactants : 2-Chlorobenzaldehyde (1 eq), cyanoacetic acid (1.2 eq)

  • Catalyst : Piperidine (5–10 mol%) or 1,4-diazabicyclo[2.2.2]octane (DABCO, 3 mol%)

  • Solvent : Methanol, ethanol, or acetonitrile

  • Temperature : Reflux (60–80°C)

  • Time : 2–6 hours

  • Yield : 85–95%

Mechanistic Insights :

  • Deprotonation of cyanoacetic acid by the base to form a resonance-stabilized enolate.

  • Aldol addition to 2-chlorobenzaldehyde, forming a β-hydroxy intermediate.

  • Acid-catalyzed dehydration to yield the conjugated E-isomer.

Optimization Data :

ParameterOptimal RangeImpact on Yield
Catalyst Loading3–10 mol%>90% above 5 mol%
Solvent PolarityPolar aprotic > ProticFaster kinetics in acetonitrile
Temperature60–80°C<60°C: Slower reaction
Molar Ratio (Aldehyde:Acid)1:1.2Excess acid minimizes side reactions

Microwave-Assisted Synthesis

Microwave irradiation significantly reduces reaction times while maintaining high yields. This method is particularly advantageous for electron-deficient aldehydes like 2-chlorobenzaldehyde.

Protocol

  • Reactants : 2-Chlorobenzaldehyde (1 eq), cyanoacetic acid (1.1 eq)

  • Catalyst : Potassium hydroxide (10 mol%)

  • Solvent : Water or ethanol/water (1:1)

  • Conditions : Microwave, 100°C, 20–30 minutes

  • Yield : 92–97%

Advantages :

  • 90% reduction in reaction time compared to conventional heating.

  • Environmentally benign solvent system.

Ionic Liquid-Promoted Reactions

Functionalized ionic liquids (ILs) enhance reaction rates and enable catalyst recycling. For example, N-(3-aminopropyl)-DABCO bromide in water facilitates efficient condensation.

Procedure

  • Catalyst : N-(3-aminopropyl)-DABCO bromide (5 mol%)

  • Solvent : Water

  • Conditions : Room temperature, 4–6 hours

  • Yield : 89–94%

Key Features :

  • Hydrogen bonding between the IL’s hydroxyl group and aldehyde carbonyl accelerates enolate formation.

  • The IL-water system is reusable for up to six cycles without yield loss.

Industrial-Scale Production via Continuous Flow Chemistry

Patent WO2012157456A1 describes a gas-phase pyrolysis method for cyanoacrylic acid derivatives, adaptable for this compound:

Process Overview

  • Gasification : 2-Cyanoacrylate ester vaporized at 50–80°C under vacuum (100–700 Pa).

  • Pyrolysis : Vapor passed through a quartz reactor at 650–800°C.

  • Recovery : Condensation of product at 40–70°C.

  • Conversion : 45.9%

  • Selectivity : 73.4%

  • Purity : >98% after recrystallization

Challenges :

  • High energy input required for pyrolysis.

  • Polymerization inhibitors (e.g., hydroquinone) necessary to prevent side reactions.

Purification and Characterization

Recrystallization

  • Solvent System : Acetonitrile-chloroform (2:1) with acetic acid.

  • Purity : >99% (HPLC).

Analytical Data

  • Melting Point : >250°C (decomposition).

  • NMR (DMSO-d6): δ 14.02 (s, 1H, COOH), 8.58 (s, 1H, CH=), 7.56–7.72 (m, 4H, Ar-H).

  • HRMS : m/z 218.0124 [M+H]+ (calc. 218.0121).

Comparative Analysis of Methods

MethodYield (%)TimeScalabilityEnvironmental Impact
Knoevenagel (Standard)85–952–6 hHighModerate (solvent use)
Microwave92–9720–30 minModerateLow (aqueous)
Ionic Liquid89–944–6 hHighLow (reusable)
Pyrolysis33–45ContinuousIndustrialHigh (energy-intensive)

Q & A

Basic: What are the established synthetic routes for (2E)-3-(2-Chlorophenyl)-2-cyanoacrylic acid, and how are intermediates characterized?

Methodological Answer:
The compound is typically synthesized via Knoevenagel condensation , a base-catalyzed reaction between 2-chlorobenzaldehyde derivatives and cyanoacetic acid. Key steps include:

  • Reaction Conditions : Ethanol or DMF as solvent, with piperidine or ammonium acetate as catalyst at 60–80°C for 6–12 hours .
  • Intermediate Characterization :
    • NMR : 1H^1H and 13C^{13}C NMR confirm the E-configuration (e.g., coupling constants ~16 Hz for α,β-unsaturated protons) .
    • IR : Strong absorption bands at ~2200 cm1^{-1} (C≡N) and ~1700 cm1^{-1} (C=O) .
  • Yield Optimization : Adjusting stoichiometry (1:1.2 molar ratio of aldehyde to cyanoacetic acid) and reflux time improves yields (typically 70–85%) .

Basic: How is the molecular structure of this compound validated in academic research?

Methodological Answer:
Structural validation employs:

  • X-ray Crystallography :
    • Space Group : Orthorhombic (e.g., P21_121_121_1) with unit cell parameters: a=7.23A˚,b=12.87A˚,c=17.78A˚a = 7.23 \, \text{Å}, b = 12.87 \, \text{Å}, c = 17.78 \, \text{Å} .
    • Key Bond Lengths : C=C (1.34 Å), C≡N (1.15 Å), and C-Cl (1.74 Å) .
  • Mass Spectrometry : Exact mass = 207.02 g/mol (calculated for C10_{10}H6_6ClNO2_2) with ESI-MS or HRMS .

Basic: What are the primary research applications of this compound in materials science?

Methodological Answer:
The compound is explored as a sensitizer or co-adsorbent in dye-sensitized solar cells (DSSCs) due to its electron-withdrawing cyano and carboxyl groups:

  • Role : Enhances electron injection into TiO2_2 by anchoring via the carboxylic acid group .
  • Performance Metrics :
    • Incident photon-to-current efficiency (IPCE) improvements when paired with ruthenium-based dyes (e.g., cis-di(thiocyanato)bis(2,2'-bipyridyl) complexes) .
    • Open-circuit voltage (VOCV_{OC}) increases by 10–15% compared to non-cyano derivatives .

Advanced: How can researchers resolve contradictions in photovoltaic performance data for this compound?

Methodological Answer:
Contradictions often arise from variations in experimental design :

  • Electrolyte Composition : Iodide-based electrolytes may quench excited states; use Co(II/III) complexes for higher stability .
  • Dye Loading : Optimize immersion time (e.g., 12–24 hours) to avoid aggregation, monitored via UV-Vis adsorption isotherms .
  • Control Experiments : Compare with analogs (e.g., 4-chloro derivatives) to isolate electronic effects of substituents .

Advanced: What computational methods are recommended to predict the compound’s reactivity in synthetic pathways?

Methodological Answer:

  • DFT Calculations :
    • Use B3LYP/6-31G(d) to model transition states in Knoevenagel condensation, focusing on charge distribution at the α-carbon .
    • HOMO-LUMO gaps (~4.2 eV) correlate with electron injection efficiency in DSSCs .
  • Molecular Dynamics (MD) : Simulate adsorption on TiO2_2 surfaces (e.g., anatase (101) facet) to predict anchoring stability .

Advanced: How can spectroscopic data misinterpretation be mitigated during structural analysis?

Methodological Answer:

  • 2D NMR (COSY, HSQC) : Resolve overlapping signals (e.g., aromatic protons) by correlating 1H^1H-13C^{13}C couplings .
  • Variable-Temperature NMR : Identify dynamic effects (e.g., rotational barriers) in the cyanoacrylic backbone .
  • Synchrotron XRD : Resolve ambiguities in crystallographic data with high-resolution measurements (e.g., 0.8 Å resolution) .

Advanced: What strategies optimize the compound’s stability under photocatalytic conditions?

Methodological Answer:

  • Protective Groups : Temporarily esterify the carboxylic acid (e.g., methyl ester) to prevent decarboxylation .
  • Additives : Use 4-tert-butylpyridine in DSSC electrolytes to reduce dye desorption .
  • Encapsulation : Embed in MOFs or silica matrices to shield from UV degradation .

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